molecular formula C14H19N3O3 B2526438 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea CAS No. 1207005-47-7

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2526438
CAS No.: 1207005-47-7
M. Wt: 277.324
InChI Key: QRXJTODJBSIIHD-UHFFFAOYSA-N
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Description

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indoline ring system, an acetyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Acetylation: The indoline ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the desired position.

    Urea Formation: The final step involves the reaction of the acetylated indoline with 2-methoxyethyl isocyanate to form the urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(1-Acetylindolin-6-yl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:

    1-(1-Acetylindolin-6-yl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    1-(1-Acetylindolin-6-yl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness: The presence of the methoxyethyl group in this compound imparts unique chemical and physical properties, making it distinct from its analogs

Properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-7-5-11-3-4-12(9-13(11)17)16-14(19)15-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXJTODJBSIIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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